Ornidazol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ornidazol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien mit Nitroimidazolderivaten verwendet.
Medizin: Es wird zur Behandlung von Infektionen wie Trichomoniasis, Amöbiasis und Giardiasis eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es in die mikrobielle Zelle eindringt und unter dem Einfluss der Nitroreduktasen des Mikroorganismus seine Nitrogruppe reduziert . Das reduzierte Nitroimidazol bildet Verbindungen mit DNA, wodurch der Abbau und die Unterbrechung der DNA-Replikation und -Transkriptionsprozesse verursacht werden . Dies führt zum Tod des Mikroorganismus.
Wirkmechanismus
Target of Action
Ornidazole is a nitroimidazole agent primarily used to treat infections caused by protozoa and anaerobic bacteria . The primary targets of Ornidazole are the DNA of these microorganisms .
Mode of Action
Ornidazole works by interfering with the DNA structure of the bacteria and protozoa, preventing them from growing and multiplying . This interference prevents the bacteria from producing their own proteins and from replicating . The nitro group in Ornidazole is responsible for its antibacterial property. The nitro group is converted to a more active amine group, causing destruction of the helical DNA structure .
Biochemical Pathways
Ornidazole is a nitroimidazole derivative with a similar mechanism of action to metronidazole. It is selectively taken up by anaerobic organisms and protozoa, where it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death .
Pharmacokinetics
Ornidazole is well absorbed orally and is widely distributed in the body . It is metabolized in the liver by conjugation . The drug is excreted in urine (63%) and a small portion is excreted in bile . The elimination half-life of Ornidazole is 12-13 hours .
Result of Action
The result of Ornidazole’s action is the destruction of the bacteria and the clearance of the infection . In addition to its antimicrobial effects, Ornidazole has been shown to have anti-proliferative, anti-angiogenic, and anti-mitotic activities in non-small cell lung cancer cell lines .
Action Environment
The action of Ornidazole can be influenced by various environmental factors. For example, the bioavailability of Ornidazole can be affected by the presence of food in the stomach . .
Biochemische Analyse
Biochemical Properties
Ornidazole interacts with various enzymes and proteins in biochemical reactions. It is selectively taken up by anaerobic organisms and protozoa, where it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis .
Cellular Effects
Ornidazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively reduce cell viability and migration ability, inhibit angiogenesis, and metastatic abilities in non-small cell lung cancer (NSCLC) cells .
Molecular Mechanism
The mechanism of action of Ornidazole involves its selective uptake by anaerobic organisms and protozoa. Once inside the cell, it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ornidazole have been observed to change over time. For example, in a study involving patients with hepatobiliary diseases, 19 metabolites of Ornidazole were identified in human urine after an intravenous drip infusion of 500 mg of the drug .
Dosage Effects in Animal Models
In animal models, the effects of Ornidazole have been observed to vary with different dosages. For example, in a rat model of endometriosis, Ornidazole was found to reduce the progression of the disease .
Metabolic Pathways
Ornidazole is mainly metabolized in the liver through glucuronidation, with other metabolic pathways including oxidation and hydrolysis . The majority of the prodrug and its metabolites are eliminated by the kidneys and excreted in the urine (about 70%), and only a small fraction is excreted in the bile and feces (about 20%) .
Vorbereitungsmethoden
Ornidazol wird kommerziell durch eine säurekatalysierte Reaktion zwischen 2-Methyl-5-Nitroimidazol und Epichlorhydrin synthetisiert . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Salzsäure als Katalysator und das Erhitzen der Mischung, um die Reaktion zu beschleunigen . Industrielle Produktionsverfahren verwenden oft ähnliche Synthesewege, jedoch in größerem Maßstab, um die Reinheit und den Ertrag des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Ornidazol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Reduktion: Die Nitrogruppe in this compound kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Oxidation: This compound kann oxidiert werden, was zur Bildung verschiedener oxidativer Produkte führt.
Substitution: Das Chloratom in this compound kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas zur Reduktion, Oxidationsmittel wie Wasserstoffperoxid zur Oxidation und Nucleophile wie Natriumhydroxid für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Ornidazol ähnelt anderen Nitroimidazol-Antibiotika wie Metronidazol und Tinidazol . Es ist besser verträglich und hat ein breiteres antimikrobielles Spektrum . Im Gegensatz zu Metronidazol hat this compound eine längere Halbwertszeit, was seltener Dosierungen ermöglicht . Andere ähnliche Verbindungen sind Secnidazol und Nimorazol, die ebenfalls zur Klasse der Nitroimidazol-Antibiotika gehören .
Die Besonderheit von this compound liegt in seiner breiten Wirksamkeit und besseren Verträglichkeit im Vergleich zu anderen Nitroimidazol-Antibiotika .
Eigenschaften
IUPAC Name |
1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045420 | |
Record name | Ornidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16773-42-5 | |
Record name | Ornidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16773-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornidazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ornidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ornidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ornidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ornidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62XCK0G93T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.